molecular formula C15H12BrNO B14729947 2-(3-Bromo-4-methoxyphenyl)indolizine CAS No. 6285-62-7

2-(3-Bromo-4-methoxyphenyl)indolizine

Cat. No.: B14729947
CAS No.: 6285-62-7
M. Wt: 302.16 g/mol
InChI Key: QCWYKAWLWOSPQG-UHFFFAOYSA-N
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Description

2-(3-Bromo-4-methoxyphenyl)indolizine is a heterocyclic compound that belongs to the indolizine family. . The presence of a bromo and methoxy group on the phenyl ring enhances its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-4-methoxyphenyl)indolizine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the radical cyclization/cross-coupling approach, which provides efficient construction of the indolizine ring . This method often employs radical species or intermediates to achieve high atom- and step-economy.

Industrial Production Methods

Industrial production of indolizine derivatives, including this compound, may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal-catalyzed reactions and oxidative coupling strategies are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-4-methoxyphenyl)indolizine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indolizine oxides, while substitution reactions can produce various substituted indolizines .

Scientific Research Applications

2-(3-Bromo-4-methoxyphenyl)indolizine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Bromo-4-methoxyphenyl)indolizine involves its interaction with specific molecular targets and pathways. The compound’s biological effects are mediated through its binding to receptors or enzymes, leading to modulation of cellular processes. For instance, its anticancer activity may involve inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Bromo-4-methoxyphenyl)indolizine is unique due to the presence of the bromo and methoxy groups, which enhance its chemical reactivity and biological activity compared to its analogs .

Properties

CAS No.

6285-62-7

Molecular Formula

C15H12BrNO

Molecular Weight

302.16 g/mol

IUPAC Name

2-(3-bromo-4-methoxyphenyl)indolizine

InChI

InChI=1S/C15H12BrNO/c1-18-15-6-5-11(9-14(15)16)12-8-13-4-2-3-7-17(13)10-12/h2-10H,1H3

InChI Key

QCWYKAWLWOSPQG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CN3C=CC=CC3=C2)Br

Origin of Product

United States

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